Levopimaradienal
Description
Contextualization within Diterpenoid Chemical Space
Diterpenoids constitute a major group of isoprenoids, biosynthesized from geranylgeranyl diphosphate (B83284) (GGDP) through complex cyclization and subsequent modification reactions. researchgate.netopenplant.org They are widely distributed across the plant kingdom, and also found in fungi, bacteria, and marine organisms, contributing to a rich tapestry of chemical diversity. researchgate.netopenplant.orgwou.edutaylorfrancis.com This class of compounds is broadly categorized based on their carbon skeletons, which arise from the diverse ways the GGDP precursor can be cyclized. researchgate.net
Levopimaradienal is specifically classified as an abietane (B96969) diterpenoid. lipidmaps.orglipidmaps.org The abietane skeleton is a tetracyclic diterpenoid framework characterized by a fused ring system that bears resemblance to phenanthrene, typically featuring isopropyl and methyl substituents. researchgate.netlipidmaps.orglipidmaps.org this compound is an aldehyde derivative within this abietane family, identified by the IUPAC name abieta-8(14),12-dien-18-al. ebi.ac.uk Its molecular formula is C20H30O, with an average molecular weight of approximately 286.46 g/mol . lipidmaps.orgebi.ac.ukchemspider.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
103654-28-0 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,12-14,17-18H,5,7-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI Key |
QAOPEXQKBQUUSQ-LWYYNNOASA-N |
SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
Isomeric SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
Origin of Product |
United States |
Natural Occurrence and Biological Sources
Distribution in Terpenoid-Producing Organisms
Conifer Species (e.g., Pinus taeda, Abies grandis)
Levopimaradienal is recognized as an intermediate in the biosynthesis of Diterpene Resin Acids (DRAs) in conifers. Specifically, in loblolly pine (Pinus taeda), it is involved in the pathway catalyzed by the cytochrome P450 enzyme, abietadienol/abietadienal oxidase (PtAO, CYP720B1) pnas.orgnih.gov. Studies indicate that this compound can be unstable and may oxidize to other compounds during synthesis pnas.orgnih.gov. Research into the DRA biosynthesis pathway also involves other conifer species, such as grand fir (Abies grandis), where tissue extracts have been studied for their ability to oxidize diterpene olefins like abietadiene into abietic acid pnas.org. While this compound itself is not directly reported as a major constituent in Abies grandis in these findings, its role as a biosynthetic intermediate places it within the context of conifer resin chemistry pnas.org.
Specific Plant Genera (e.g., Ginkgo biloba, Olea europaea, Erythroxylum mexicanum)
While not directly identified as a compound within Ginkgo biloba in the provided search results, the plant is known to produce terpene trilactones (TTLs), which are synthesized via levopimaradiene (B1200008) synthase (LPS) nih.govgoogle.com. Levopimaradiene is a diterpene olefin structurally related to this compound, suggesting a connection within broader diterpenoid metabolic pathways in plants nih.govgoogle.com.
Ecological Roles and Biological Functions in Source Organisms
Plant Defense Mechanisms Against Herbivores and Pathogens
Terpenoids, including diterpenoids like this compound, are widely recognized for their significant roles in plant defense nih.gov. These compounds can act as direct defenses by exhibiting antimicrobial or cytotoxic properties, or as indirect defenses by attracting natural enemies of herbivores nih.gov. In conifers, Diterpene Resin Acids (DRAs), for which this compound is a biosynthetic precursor, are crucial for defense against herbivores and pathogens, such as bark beetles and their associated fungi pnas.orgnih.gov. These DRAs are stored in oleoresin, a complex mixture that serves as a protective agent pnas.orgnih.gov. Extracts from Erythroxylum mexicanum, which contain this compound, have demonstrated antibacterial and cytotoxic activities, suggesting a role in the plant's defense repertoire uaem.mx.
Contribution to Oleoresin Chemistry
In conifer species, this compound plays a role as an intermediate in the complex biosynthesis of Diterpene Resin Acids (DRAs) pnas.orgnih.gov. DRAs are the primary constituents of conifer oleoresins, which are vital for the tree's defense against biotic threats pnas.orgnih.gov. This compound is part of the metabolic cascade that transforms basic diterpene skeletons into the final resin acids, contributing to the chemical diversity and efficacy of the oleoresin as a protective substance pnas.orgnih.gov.
Compound List
Abietadienal
Abietadienol
Abietic acid
Calistegines A3
Calistegines B2
Catuaba
Dehydroabietic acid
Geranylgeranyl diphosphate (B83284) (GGDP)
Ginkgolides
Isopimaric acid
Levopimaradiene
this compound
Levopimaric acid
Neoabietadienol
Neoabietadinal
Neoabietic acid
Palmitoyl lysophosphatidylcholine (B164491)
Sagittariol
Terpene trilactones (TTLs)
Data Tables
Table 1: Natural Occurrence of this compound in Plant Species
| Plant Species | Part Studied | Occurrence Status | Reference(s) |
| Erythroxylum mexicanum | Leaves, Stem | Identified | uaem.mx |
| Olea europaea | Xylem Sap | Identified | unibas.it |
| Pinus taeda | N/A | Intermediate in DRA biosynthesis pathway | pnas.orgnih.gov |
Table 2: Identified Metabolites in Erythroxylum mexicanum Extracts
| Metabolite Name | Retention Time (min) | m/z (Exact Mass) | Classification | Reference |
| This compound | 7.145 | 287.237 (286.2298) | Diterpenoid | uaem.mx |
| 1-palmitoyl lysophosphatidylcholine | 7.328 | 496.3405 (496.3411) | Fatty acid derivative | uaem.mx |
| Sagittariol | 7.334 | 289.2541 (306.2574) | Diterpenoid | uaem.mx |
Biosynthetic Pathways and Enzymology of Levopimaradienal
Post-Cyclization Oxidative Transformations
Following the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) by diterpene synthases (diTPSs) to form diterpene olefins, a series of oxidative modifications are crucial for generating the diverse array of diterpene resin acids (DRAs) found in conifers. Levopimaradienal, or its precursors and related compounds, are key participants in these transformations.
Cytochrome P450 Monooxygenase (P450) Involvement (e.g., CYP720B1/PtAO)
Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes critical for the structural diversification of plant secondary metabolites, including diterpenoids. In conifers, specific P450s are instrumental in the formation of DRAs. The loblolly pine ( Pinus taeda) abietadienol/abietadienal oxidase, designated PtAO and identified as CYP720B1, is a prime example of such an enzyme pnas.orgnih.gov. PtAO is characterized as a multifunctional and multisubstrate enzyme, capable of catalyzing a range of consecutive oxidation steps on various diterpenol and diterpenal intermediates within the DRA biosynthesis pathway pnas.orgnih.gov. These P450 enzymes are essential for introducing oxygen atoms into diterpene skeletons, leading to the functionalization required for bioactive compounds mdpi.comnih.gov.
Intermediacy in Diterpene Resin Acid (DRA) Biosynthesis
Diterpene resin acids are vital defense compounds for conifers, protecting them against insects and pathogens pnas.orgresearchgate.net. The biosynthesis of DRAs begins with the cyclization of GGDP by diTPSs, yielding various diterpene olefins such as levopimaradiene (B1200008) and abietadiene nih.govnih.gov. These olefinic precursors then undergo subsequent oxidation steps to form the final resin acids researchgate.net. This compound and its related compounds are positioned within this pathway as intermediates that are further processed. For instance, the loblolly pine P450 enzyme PtAO catalyzes multiple oxidations of several diterpene alcohols and aldehydes, which are intermediates in DRA biosynthesis pnas.orgnih.govnih.gov. While this compound itself can be unstable, its precursor, levopimaradienol (B1211788), is a substrate for these oxidative enzymes, highlighting its role in the cascade towards DRAs pnas.org.
Enzymatic Conversions to Related Diterpenoids
The conversion of diterpene olefins into DRAs involves a series of enzymatic reactions, predominantly mediated by P450 enzymes and dehydrogenases researchgate.net. PtAO, for example, has demonstrated the capacity to oxidize a range of diterpenoid substrates at the C18 position, including levopimaradienol pnas.orgnih.gov. This enzyme's multisubstrate nature allows it to act on diverse intermediates, contributing to the broad spectrum of DRAs found in conifers pnas.orgnih.gov. The sequential oxidation of diterpene olefins, such as abietadiene, by P450 hydroxylases and an aldehyde dehydrogenase is a common mechanism to introduce the necessary carboxyl group, forming compounds like abietic acid researchgate.net. The combination of specific diTPSs and P450 enzymes is fundamental in generating the varied diterpenoid scaffolds nih.gov.
Table 1: Substrate Specificity and Kinetic Properties of PtAO (CYP720B1)
| Substrate | Apparent Km (µM) |
| Abietadienol | 0.5 - 5.3 |
| Abietadienal | 0.5 - 5.3 |
| Levopimaradienol | 0.5 - 5.3 |
| Isopimara-7,15-dienol | 0.5 - 5.3 |
| Isopimara-7,15-dienal | 0.5 - 5.3 |
| Dehydroabietadienol | 0.5 - 5.3 |
| Dehydroabietadienal | 0.5 - 5.3 |
Note: this compound itself was reported as unstable and not used in these specific assays, but its precursor, levopimaradienol, was a substrate pnas.org.
Regulation of Biosynthetic Gene Expression
The production of defensive compounds like DRAs is tightly regulated, responding to both internal developmental cues and external environmental stimuli. This regulation occurs at multiple levels, from gene transcription to protein activity.
Transcriptional and Post-Translational Control
Gene expression in eukaryotes is a complex process controlled at various stages, including transcription, RNA processing, translation, and protein modification libretexts.orgkhanacademy.org. Transcriptional control involves the precise regulation of gene activation and repression, often mediated by transcription factors that bind to specific DNA sequences libretexts.orgnih.gov. Following transcription, post-transcriptional regulation can occur through mechanisms such as alternative splicing, RNA stability control, and microRNA-mediated silencing, which affect the amount and type of mRNA available for translation khanacademy.orgwikipedia.orgfrontiersin.org. Furthermore, post-translational modifications (PTMs) of proteins, such as phosphorylation, ubiquitination, or SUMOylation, can profoundly alter their activity, localization, and stability nih.govfrontiersin.org. These modifications are often orchestrated in cascades, allowing for fine-tuning of cellular responses nih.gov. While specific details for this compound biosynthesis genes are still being elucidated, these general mechanisms are understood to govern the production of plant secondary metabolites.
Environmental and Developmental Modulators
Environmental factors play a significant role in modulating the expression of genes involved in plant defense pathways. In loblolly pine, it has been observed that transcript levels of the PtAO gene, which is involved in DRA biosynthesis, increase in response to simulated insect attack when treated with methyl jasmonate pnas.org. Methyl jasmonate is a well-known inducer of plant defense responses, mimicking the effects of herbivory or pathogen attack pnas.org. This finding highlights a direct link between environmental stress (simulated insect attack) and the upregulation of genes responsible for producing defensive diterpenoids. While specific developmental modulators for this compound biosynthesis have not been extensively detailed in the provided literature, the induction of PtAO expression in response to external stimuli underscores the adaptive nature of DRA production in conifers.
Compound List:
this compound
Levopimaradienol
Abietadienol
Abietadienal
Isopimara-7,15-dienol
Isopimara-7,15-dienal
Dehydroabietadienol
Dehydroabietadienal
Abietadiene
Abietic acid
Palustradiene
Neoabietadiene
Geranylgeranyl diphosphate (GGDP)
Chemical Synthesis Strategies and Methodologies for Levopimaradienal and Its Analogs
Advanced Synthetic Techniques
Photochemistry in Chemical Synthesis
Photochemical reactions offer unique pathways for constructing complex cyclic and polycyclic systems, often enabling transformations that are difficult to achieve through thermal methods. In the synthesis of diterpenoids, photochemical strategies, particularly cycloadditions and photoadditions, have proven instrumental in forging key carbon-carbon bonds and establishing stereocenters.
One significant application of photochemistry in diterpenoid synthesis involves [2+2] photocycloaddition reactions. These reactions are driven by light irradiation and have been employed in the construction of the complex frameworks found in natural products like Taxol and various ent-kaurane diterpenoids researchgate.net. Such methods allow for the formation of cyclobutane (B1203170) rings, which can serve as pivotal intermediates for further skeletal rearrangements researchgate.netescholarship.org. For instance, allene (B1206475) photoaddition to α,β-unsaturated carbonyl compounds has been utilized in the synthesis of stemarane diterpenoids, demonstrating the power of photochemistry in building complex ring systems mdpi.com. The development of continuous-flow on-chip photochemical synthesis further enhances the efficiency and scalability of these transformations researchgate.net. While direct photochemical synthesis of Levopimaradienal is not extensively documented, the principles of photochemical cyclization and cycloaddition are highly relevant for accessing related diterpenoid scaffolds.
Table 1: Photochemical Reactions in Diterpenoid Synthesis
| Reaction Type | General Substrate Class | Key Transformation | Diterpenoid Example/Relevance | Notes |
| [2+2] Photocycloaddition | Unsaturated cyclic systems | Formation of cyclobutane rings | ent-Kaurane diterpenoids | Light-driven, useful for complex cores |
| Photoaddition | α,β-Unsaturated carbonyls + Alkenes | Formation of new C-C bonds, rings | Stemarane diterpenoids | Enables complex skeletal assembly |
| Photochemical Cyclization | Various unsaturated systems | Intramolecular ring formation | Intricarene | Access to specific ring systems |
Modern Catalytic Systems
Modern catalysis, encompassing transition metal catalysis, organocatalysis, and biocatalysis, provides powerful tools for the efficient and selective synthesis of complex organic molecules, including diterpenoids. These methods enable the formation of specific bonds and stereocenters with high precision, often under milder conditions than traditional stoichiometric approaches.
Transition Metal Catalysis: Palladium, copper, nickel, and cobalt complexes are frequently employed in catalytic transformations vital for diterpenoid synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and Buchwald–Hartwig amination are extensively used for C-C and C-N bond formation, respectively, facilitating the assembly of complex molecular frameworks mdpi.comnih.gov. Copper catalysis is instrumental in various functionalizations, including α-amination reactions organic-chemistry.org. Furthermore, transition metals facilitate cyclization reactions, such as reductive Prins cyclizations and C-H activation strategies, which are crucial for building the polycyclic nature of diterpenoids mdpi.comfrontiersin.orgbeilstein-journals.org.
Asymmetric Catalysis: The creation of specific enantiomers is paramount in the synthesis of biologically active natural products. Asymmetric catalysis, employing chiral catalysts (metal complexes, organocatalysts, or enzymes), allows for the enantioselective synthesis of chiral centers uwindsor.cairbbarcelona.org. This includes enantioselective hydrogenations, epoxidations (e.g., Sharpless epoxidation), aldol (B89426) reactions, and Diels-Alder reactions, which are essential for establishing the correct stereochemistry in diterpenoid skeletons uwindsor.cairbbarcelona.org. Biocatalysis, using enzymes like cytochrome P450 monooxygenases (e.g., PtAO), plays a role in the selective oxidation of diterpenoid precursors, mirroring biosynthetic pathways pnas.orgpnas.org.
Table 2: Examples of Modern Catalysis in Diterpenoid Synthesis
| Catalytic System | Reaction Type | Key Transformation/Purpose | Example Diterpenoid Relevance / Outcome | Notes |
| Palladium (Pd) Catalysis | Cross-Coupling (Suzuki) | C-C bond formation, skeletal assembly | General diterpenoid synthesis | Versatile for fragment coupling |
| Palladium (Pd) Catalysis | Buchwald–Hartwig Amination | C-N bond formation, macrocyclization | Aza[1n]paracyclophanes (related) | Efficient for forming cyclic structures |
| Copper (Cu) Catalysis | α-Amination | Introduction of amino groups adjacent to carbonyls | General organic synthesis | High yields (up to 93%) reported for non-diterpenoid substrates organic-chemistry.org |
| Rhodium (Rh) / Nickel (Ni) | Tandem Isomerization-Propargylation | Formation of α-quaternary aldehydes | General diterpenoid synthesis | utoronto.ca |
| Asymmetric Hydrogenation | Reduction of C=C bonds | Enantioselective formation of chiral centers | Synthesis of chiral diterpenoid intermediates | High enantiomeric excess (ee) achievable |
| Organocatalysis | Enantioselective Aldol | Stereoselective C-C bond formation | Synthesis of complex chiral building blocks | Metal-free approach |
| Cytochrome P450 (PtAO) | Oxidation | Selective oxidation of diterpene alcohols/aldehydes | DRA biosynthesis intermediates | Multifunctional and multisubstrate enzyme pnas.orgpnas.org |
Mechanochemical and Microwave-Assisted Synthesis
Mechanochemical and microwave-assisted organic synthesis (MAOS) represent significant advancements in "green chemistry," offering more sustainable and efficient routes for chemical synthesis by minimizing or eliminating solvent use and reducing reaction times.
Microwave-Assisted Synthesis (MAOS): Microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction times, increased yields, and improved selectivity compared to conventional thermal methods scilit.comeurekaselect.commdpi.comresearchgate.netscispace.comwiley-vch.de. This technique is particularly valuable in drug discovery and the synthesis of complex molecules by accelerating reaction scouting and optimization wiley-vch.debiotage.com. Solvent-free microwave-assisted reactions further enhance sustainability scilit.com. While specific examples for this compound are limited, MAOS has been successfully applied to synthesize a wide array of organic compounds, including heterocyclic systems and metal-organic frameworks eurekaselect.commdpi.comnih.gov.
Mechanochemical Synthesis: This approach utilizes mechanical force, such as grinding or milling, to induce chemical transformations, often in the absence of solvents researchgate.netyoutube.comnih.gov. Mechanochemistry offers advantages like reduced waste, lower energy consumption, and the ability to perform reactions that are difficult or impossible under solution conditions researchgate.netyoutube.com. It has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs), salts, and various organic compounds nih.govacs.orgrsc.orgnih.gov. The ability to control reaction parameters through milling frequency and time allows for precise synthesis and characterization of products nih.govnih.gov.
Table 3: Comparison of Microwave/Mechanochemical Synthesis with Conventional Methods
| Reaction Type / Goal | Method | Conditions | Outcome / Advantage | Notes |
| Organic Synthesis (General) | Microwave-Assisted | High temperatures, minutes | Drastically reduced reaction times (hours/days to minutes) | Increased yields, improved selectivity scilit.comeurekaselect.commdpi.comresearchgate.netscispace.comwiley-vch.de |
| Organic Synthesis (General) | Solvent-Free Microwave | Solvent-free conditions | Enhanced sustainability, reduced waste | scilit.com |
| Organic Synthesis (General) | Mechanochemical | Grinding, milling (solvent-free or minimal) | Solvent reduction, low waste, energy efficiency | Enables reactions difficult under solution conditions researchgate.netyoutube.com |
| API Synthesis | Mechanochemical | Ball milling | Sustainable synthesis, cleaner profiles, simplified work-up | nih.gov |
| Salt Formation | Mechanochemical | Grinding (neat or liquid-assisted) | Direct formation of crystalline or amorphous salts | nih.gov |
| Catalyst Synthesis | Mechanochemical | Ball milling | Efficient synthesis of mesoporous materials | Higher surface area and reactivity nih.gov |
These advanced synthetic methodologies—photochemistry, modern catalysis, and mechanochemical/microwave techniques—collectively provide a powerful toolkit for tackling the synthesis of complex diterpenoids like this compound and its analogs, paving the way for further exploration and application of these valuable natural products.
Compound List:
this compound
Stemarin
Intricarene
Taxol
Ent-kaurane diterpenoids
Abietadienol
Abietadienal
Isopimara-7,15-dienol
Isopimara-7,15-dienal
Dehydroabietadienol
Dehydroabietadienal
Diterpenoids
Diterpene resin acids (DRAs)
Stemarane diterpenes
Stemarane diterpenoids
Diterpenoid alkaloids
Weisaconitine D
Liljestrandinine
Cochlearenine
Paniculamine
N-ethyl-1α-hydroxy-17-veratroyldictyzine
Grandifloracin
Valiolamine
Koningic acid derivative
13α,16α,17-tri-hydroxyent-kaur-19-oic acid
Africane-9,15-diol
Trichodermin derivative
Mutilin
Isoronosthin L
Isadenolin I
Coralloidolide B
Coralloidolide C
Coralloidolide E
Bipinnatin J
Silver sulfadiazine (B1682646)
Dantrolene
Quinine
Aspirin
Quininium aspirinate
Aspirin
Paracetamol
Biological Activities and Mechanistic Investigations in Vitro and Cellular Studies
Cellular and Molecular Targets of Levopimaradienal and its Derivatives
Detailed investigations into the specific cellular and molecular targets of this compound are not extensively documented in publicly available scientific literature. The following subsections outline the key areas where such research would be focused.
There is currently no available scientific data from in vitro or cellular studies specifically detailing the modulatory or inhibitory effects of this compound on any enzymes. Research in this area would typically involve screening this compound against a panel of enzymes to identify any potential inhibitory or activating properties and to determine key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
Scientific literature does not currently contain specific data on the receptor binding and activation profiles of this compound. Such studies would involve assays to determine if this compound can bind to specific cellular receptors and whether this binding results in agonistic (activation) or antagonistic (inhibition) effects.
There are no specific studies in the available scientific literature that describe the perturbation of cellular signaling pathways by this compound. Investigations in this area would aim to elucidate if this compound can influence key signaling cascades within cells, such as those involved in inflammation, cell proliferation, or apoptosis.
In Vitro Biological Screening Assays
Comprehensive in vitro biological screening of this compound for various activities has not been reported in the scientific literature. The following sections address specific areas of antimicrobial and cytotoxic screening.
There is a lack of specific published research detailing the antimicrobial (antibacterial or antifungal) activity of purified this compound. While studies on crude extracts of plant resins, which may contain this compound, have sometimes shown antimicrobial properties, the direct contribution of this compound to these effects has not been isolated and reported.
To assess its potential antimicrobial effects, this compound would need to be tested against a range of pathogenic bacteria and fungi. The results would typically be presented in a data table format, as shown in the hypothetical example below.
Hypothetical Data Table for Antimicrobial Activity of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Data not available |
| Escherichia coli | Gram-negative Bacteria | Data not available |
| Candida albicans | Fungus | Data not available |
| Aspergillus fumigatus | Fungus | Data not available |
This table is for illustrative purposes only. No actual data is available.
There are no specific studies in the available scientific literature that report on the cytotoxicity of this compound in non-human cell lines or investigate the mechanistic aspects of any potential induced cell death. Such research would involve exposing various non-human cell lines to this compound to determine its cytotoxic concentration (e.g., CC50, the concentration that causes 50% cell death). Further mechanistic studies would explore the mode of cell death, such as apoptosis or necrosis.
A typical presentation of such data would be in a table format, as illustrated in the hypothetical example below.
Hypothetical Data Table for Cytotoxicity of this compound in Non-Human Cell Lines
| Cell Line | Organism | Cell Type | CC50 (µM) |
|---|---|---|---|
| VERO | Monkey | Kidney epithelial | Data not available |
| NIH/3T3 | Mouse | Fibroblast | Data not available |
| CHO-K1 | Hamster | Ovary | Data not available |
This table is for illustrative purposes only. No actual data is available.
Structure-Activity Relationship (SAR) Studies
The biological activity of pimarane diterpenes is intrinsically linked to their chemical structure. nih.gov Structure-activity relationship (SAR) studies aim to elucidate how specific structural modifications influence the bioactivity of these compounds. nih.gov
For pimarane-type diterpenes, specific structural features have been identified as being crucial for their anti-inflammatory activity. Research on a series of these compounds has indicated that the presence of a conjugated double bond system may be a key determinant of their inhibitory effect on nitric oxide production. nih.govmdpi.com Compounds possessing this structural motif consistently demonstrated higher anti-inflammatory activity. nih.govnih.gov
Conversely, pimarane diterpenes lacking this conjugated system showed diminished or no significant anti-inflammatory effects. nih.gov This suggests that the electronic and conformational properties conferred by the conjugated double bonds are critical for the interaction with biological targets involved in the inflammatory cascade. The arrangement of functional groups such as carbonyls and hydroxyls in proximity to this system also plays a role in modulating the potency of these molecules. nih.gov
Based on SAR studies, a pharmacophore for the anti-inflammatory activity of pimarane diterpenes can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.
For the pimarane diterpenes with anti-inflammatory properties, the key pharmacophoric elements appear to be centered around the B and C rings of the diterpene skeleton. nih.gov It has been speculated that a conjugated system involving a carbonyl group and a hydroxyl group within these rings is a critical pharmacophoric feature for their anti-inflammatory action. nih.gov This arrangement of atoms and functional groups likely facilitates the binding of the molecule to its target protein, thereby inhibiting the downstream signaling pathways that lead to the production of inflammatory mediators like nitric oxide. The presence of this specific structural and electronic configuration is what likely endows these compounds with their observed biological activity. nih.gov
Advanced Analytical Techniques for Levopimaradienal Research
Chromatographic Separation and Detection
Chromatographic techniques are indispensable for resolving mixtures into individual components, allowing for subsequent analysis.
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used analytical method for separating volatile and semi-volatile compounds sigmaaldrich.comorganomation.comphenomenex.comlibretexts.org. The process involves vaporizing a sample and passing it through a column containing a stationary phase, carried by an inert gas (mobile phase) organomation.comphenomenex.com. Separation is achieved based on the differential interactions of sample components with the stationary phase and their volatility, resulting in distinct retention times sigmaaldrich.comphenomenex.com. GC is applied across various industries, including pharmaceuticals and environmental monitoring, for quality control and research sigmaaldrich.comorganomation.com. For Levopimaradienal, GC would be suitable if the compound exhibits sufficient volatility and thermal stability nih.gov. The efficiency of the separation is heavily influenced by the choice of GC column, including its stationary phase, diameter, film thickness, and length sigmaaldrich.com.
High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a robust technique for separating, identifying, and quantifying compounds in liquid samples conquerscientific.com. It operates by forcing a liquid mobile phase through a column packed with a stationary phase, separating components based on their interactions conquerscientific.comphenomenex.com. UHPLC is an advanced iteration that utilizes higher pressures and smaller stationary phase particles (<2 microns) to achieve enhanced speed, resolution, and sensitivity phenomenex.com. Both HPLC and UHPLC are vital in pharmaceutical analysis, aiding in drug purity assessment, impurity profiling, and bioavailability studies phenomenex.com. UHPLC is particularly advantageous for complex samples or high-throughput analyses due to its superior speed and resolution phenomenex.com. The quality of solvents used in HPLC and UHPLC is paramount, especially when coupled with sensitive detectors like mass spectrometers, where volatile buffers are preferred to minimize interference thermofisher.com.
Spectrometric Characterization and Elucidation
Spectrometric methods are crucial for identifying and characterizing separated compounds by analyzing their interaction with energy or their mass-to-charge ratio.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., QTOF-MS/MS)
Mass Spectrometry (MS) is a highly sensitive technique that determines the mass-to-charge ratio (m/z) of ions, providing molecular weight and elemental composition information asdlib.orguniversalclass.com. Tandem Mass Spectrometry (MS/MS) enhances specificity and structural elucidation by fragmenting selected precursor ions and analyzing the resulting fragments researchgate.netmdpi.com. Quadrupole Time-of-Flight (QTOF) MS/MS systems integrate quadrupole mass analyzers for ion selection and fragmentation with time-of-flight analyzers for high-resolution, high mass accuracy measurements researchgate.netmdpi.combruker.com. This combination is exceptionally powerful for identifying and quantifying compounds within complex mixtures and for characterizing unknown substances mdpi.combruker.com. Coupling QTOF-MS/MS with chromatographic techniques, such as LC (LC-QTOF-MS/MS) or GC (GC-QTOF-MS/MS), offers a comprehensive analytical approach nih.govmdpi.combruker.com. For this compound, LC-QTOF-MS/MS can yield precise mass measurements and characteristic fragmentation patterns essential for its structural confirmation, especially when analyzing natural product extracts mdpi.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Types of Analyses)
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the structure of organic molecules universalclass.commsu.edu. It leverages the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to provide detailed insights into molecular connectivity, stereochemistry, and functional groups universalclass.commsu.edu.
One-Dimensional (1D) NMR: This includes ¹H NMR and ¹³C NMR. ¹H NMR spectra reveal information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR elucidates the carbon framework. The intensity of signals in ¹H NMR is directly proportional to the number of protons, enabling relative quantification msu.eduresearchgate.net.
Two-Dimensional (2D) NMR: These advanced experiments correlate signals from different nuclei, offering more definitive structural assignments, particularly for complex molecules with overlapping signals in 1D spectra wikipedia.orgnih.gov. Key 2D NMR techniques include:
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling correlations, mapping protons connected through chemical bonds wikipedia.org.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, facilitating the assignment of specific carbons to specific protons wikipedia.org.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei separated by two or three bonds, vital for establishing carbon-carbon connectivity and confirming molecular skeletons wikipedia.org.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are spatially proximate, providing information about the molecule's three-dimensional arrangement wikipedia.org.
For this compound, a combination of these NMR techniques is indispensable for unambiguous structure elucidation, confirming its stereochemistry and the arrangement of its functional groups.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques synergistically combine the separation capabilities of chromatography with the detection and identification power of spectroscopy, proving invaluable for analyzing complex samples nih.govasdlib.orgasiapharmaceutics.infoijpsjournal.comchromatographytoday.com. These integrated methods enhance resolution, sensitivity, and specificity, enabling the detailed analysis of components within intricate matrices asiapharmaceutics.infoijpsjournal.com.
GC-MS (Gas Chromatography-Mass Spectrometry): Integrates GC's separation of volatile compounds with MS's identification capabilities, providing both qualitative and quantitative data nih.govasdlib.orgasiapharmaceutics.infoijpsjournal.com.
LC-MS (Liquid Chromatography-Mass Spectrometry): Combines HPLC or UHPLC with MS, allowing for the analysis of non-volatile and thermally sensitive compounds nih.govasdlib.orgasiapharmaceutics.infoijpsjournal.com. LC-MS is widely employed in pharmaceutical research due to its high sensitivity and specificity asiapharmaceutics.info.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Further refines specificity and sensitivity by incorporating multiple stages of mass analysis researchgate.net.
LC-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry): This sophisticated hyphenated technique delivers high-resolution accurate mass measurements, facilitating the detailed characterization and identification of compounds in complex mixtures, such as phenolic compounds in natural products mdpi.comnih.gov.
These hyphenated techniques are essential for analyzing complex samples where this compound may be present alongside other compounds, ensuring its precise separation, detection, and structural confirmation.
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biosynthetic Pathways
Understanding the complete biosynthetic pathway of levopimaradienal is crucial for its potential utilization. While diterpenoid biosynthesis in conifers is generally understood to involve the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) by diterpene synthases (diTPSs) followed by oxidative steps, the specific enzymes and genetic loci responsible for this compound production in various plant species remain areas for detailed investigation nih.gov. Research efforts should focus on identifying novel diTPSs that yield the correct diterpene skeleton and subsequent P450 monooxygenases or other oxidoreductases that perform the specific oxidations and aldehyde formation characteristic of this compound. Comparative genomics and transcriptomics across different conifer species known to produce related diterpenoids could reveal conserved or divergent genes involved in its synthesis nih.gov. Furthermore, exploring microbial or fungal endophytes associated with plants that produce this compound may uncover alternative or complementary biosynthetic routes.
Development of Chemoenzymatic Synthetic Routes
Given the structural complexity of this compound, total chemical synthesis can be challenging and may require numerous steps, impacting yield and cost-effectiveness. Chemoenzymatic approaches offer a promising alternative by combining the selectivity of enzymes with the versatility of chemical transformations unibas.it. Future research could focus on identifying or engineering enzymes, such as specific diterpene synthases or oxidoreductases, capable of catalyzing key steps in the this compound pathway. For instance, enzymes that can efficiently convert precursor diterpene skeletons into the aldehyde functionality of this compound could be valuable. The development of biocatalytic cascades, where multiple enzymes work in sequence to convert readily available starting materials into this compound, would represent a significant advancement. This would involve screening enzyme libraries, directed evolution of known enzymes, and optimizing reaction conditions for in vitro or in vivo enzymatic synthesis.
Deeper Elucidation of Molecular Mechanisms in Biological Systems
The biological activities of this compound, such as potential roles in plant defense or interactions with other organisms, necessitate a deeper understanding of its molecular mechanisms. Research should aim to identify the specific cellular targets, signaling pathways, and downstream effects of this compound in various biological contexts. This could involve employing biochemical assays to study its interaction with proteins, genetic screens to identify genes regulated by this compound, and metabolomic analyses to understand its impact on cellular metabolic networks unibas.itnih.gov. Investigating how this compound contributes to plant resilience against biotic or abiotic stresses, or its specific mode of action against microbial pathogens or pests, will require detailed mechanistic studies. Understanding these mechanisms is critical for unlocking its potential applications, whether as a biopesticide, pharmaceutical lead, or a tool for understanding plant physiology.
Engineering of Biological Systems for Enhanced Production
To enable large-scale production of this compound for research or commercial purposes, engineering of biological systems is a key translational perspective. This could involve metabolic engineering of plants, such as conifers or model plant systems like Arabidopsis thaliana, to overproduce this compound. This would entail identifying and overexpressing key genes in the biosynthetic pathway, such as specific diTPSs and oxidoreductases, while potentially downregulating competing pathways nih.gov. Alternatively, heterologous expression of the this compound biosynthetic genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae could provide a scalable and controlled production platform. Success in this area would require a thorough understanding of the entire pathway, including precursor supply and potential bottlenecks.
Integration of Omics Data for Systems-Level Understanding
A comprehensive understanding of this compound's role in its natural environment and its production in engineered systems can be achieved through the integration of multi-omics data. This includes genomics (identifying genes and their variations), transcriptomics (gene expression levels), proteomics (protein abundance and modifications), and metabolomics (identification and quantification of metabolites) unibas.ituaem.mxnih.gov. By correlating changes in gene expression, protein activity, and metabolite profiles under different conditions (e.g., stress, developmental stage, genetic modification), researchers can gain a holistic view of the regulatory networks governing this compound biosynthesis and function. Integrating these datasets will be crucial for identifying novel enzymes, regulatory elements, and metabolic pathways, thereby accelerating the discovery and optimization of this compound production and application.
Q & A
Q. What are the recommended analytical techniques for characterizing Levopimaradienal’s purity and structural conformation?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemical configurations and functional groups. High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry (LC-MS) quantifies purity and detects impurities. X-ray crystallography provides definitive structural confirmation when crystallizable . Table 1 : Key Analytical Techniques for Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Structural elucidation | Solvent compatibility, resolution (≥600 MHz recommended) |
| HPLC-MS | Purity assessment | Column type (C18), mobile phase gradient, ionization mode (ESI/APCI) |
| X-ray | Absolute configuration | Crystal quality (diffraction limit <1 Å) |
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines Q1A(R2). Use accelerated testing (40°C/75% RH for 6 months) and long-term conditions (25°C/60% RH for 12 months). Monitor degradation via HPLC at intervals (0, 1, 3, 6, 12 months). Include photostability testing (ICH Q1B) using controlled light exposure. Statistical models (e.g., Arrhenius equation) predict shelf-life .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition kinetics for CYP450 isoforms) or cell-based models (e.g., cytotoxicity in cancer cell lines via MTT assay) are common. Ensure positive/negative controls and triplicate measurements. Normalize data to solvent-only groups to exclude artifacts. Report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variability sources: e.g., assay protocols (incubation time, cell lines), compound purity, or statistical power. Validate conflicting results via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analysis (e.g., by dose range) .
Q. What experimental strategies are effective for elucidating this compound’s metabolic pathways in mammalian systems?
- Methodological Answer : Combine in vitro (hepatocyte or microsome incubations) and in vivo (rodent pharmacokinetics) approaches. Use isotopically labeled this compound (¹⁴C or deuterated) for metabolite tracking. LC-HRMS identifies phase I/II metabolites, while enzyme inhibition studies (CYP450 isoform-specific inhibitors) clarify metabolic enzymes involved. Computational tools (e.g., molecular docking) predict binding to metabolizing enzymes .
Q. How should researchers design dose-response studies to minimize off-target effects of this compound?
- Methodological Answer : Employ a staggered dosing protocol with rigorous controls:
In vitro : Test logarithmic concentrations (1 nM–100 µM) across multiple cell types (primary vs. immortalized).
In vivo : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish therapeutic windows. Include toxicity endpoints (ALT/AST levels, histopathology).
Apply pathway enrichment analysis (RNA-seq) to distinguish target-specific vs. bystander effects .
Data Contradiction & Reproducibility
Q. What statistical frameworks are robust for analyzing conflicting data on this compound’s mechanism of action?
- Methodological Answer : Bayesian hierarchical models account for inter-study variability by incorporating prior probability distributions. Sensitivity analysis tests assumptions (e.g., fixed vs. random effects). For reproducibility, share raw datasets (FAIR principles) and provide detailed protocols (e.g., MISFISHIE for imaging studies) .
Q. How can researchers validate computational predictions of this compound’s binding targets experimentally?
- Methodological Answer : Pair molecular dynamics simulations (AMBER/GROMACS) with surface plasmon resonance (SPR) for kinetic validation (ka, kd). Use CRISPR-Cas9 knockout models to confirm target dependency. Cross-validate with thermal shift assays (TSA) to measure binding-induced protein stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
